8-Bromo-3-methoxy-6-methylquinoline
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Overview
Description
8-Bromo-3-methoxy-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methoxy-6-methylquinoline typically involves the bromination of 3-methoxy-6-methylquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques like recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methoxy-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .
Scientific Research Applications
8-Bromo-3-methoxy-6-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methoxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 8-Bromo-3-methylquinoline
- 8-Bromo-6-methylquinoline
Uniqueness
8-Bromo-3-methoxy-6-methylquinoline is unique due to the presence of the methoxy group at the 3-position, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-3-methoxy-6-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-8-5-9(14-2)6-13-11(8)10(12)4-7/h3-6H,1-2H3 |
InChI Key |
FOENFPFBFALKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)OC |
Origin of Product |
United States |
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